Bis(2-chloroethyl)-1,1,2,2-D4-amine hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

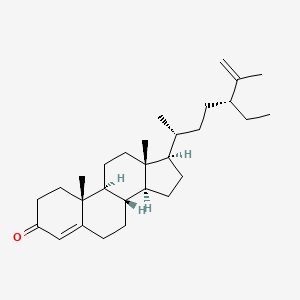

“Bis(2-chloroethyl)-1,1,2,2-D4-amine hcl” is a laboratory chemical . It is used as an intermediate in chemical synthesis and as a building block for piperazine derivatives . It is also a cytotoxic metabolite of Cyclophosphamide .

Synthesis Analysis

A selective and sensitive novel reverse-phase method was developed and validated using waters acquity ultra-performance liquid chromatography H-class system coupled with waters Micromass Quattro Premier XE (UHPLC–MS/MS) for the identification and quantification of bis (2-chloroethyl) amine genotoxic impurity in aripiprazole drug substance .

Molecular Structure Analysis

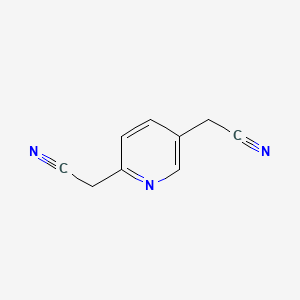

The molecular formula of “Bis(2-chloroethyl)-1,1,2,2-D4-amine hcl” is C4H9Cl2N·HCl . Its molecular weight is 178.49 .

Physical And Chemical Properties Analysis

“Bis(2-chloroethyl)-1,1,2,2-D4-amine hcl” is a white to beige crystalline powder . It has a melting point of 212-214 °C . It is soluble in water .

Wissenschaftliche Forschungsanwendungen

Synthesis of Deuterium-Labeled Analogs

Bis(2-chloroethyl)-1,1,2,2-D4-amine hcl has been synthesized as d4 analogs of cyclophosphamide and its metabolites. These analogs serve as potential standards for quantitative analysis in body fluids via stable isotope dilution-mass spectrometry, highlighting its use in precise drug monitoring and metabolic studies (Griggs & Jarman, 1975).

Optimization of Synthesis Process

Research has focused on optimizing the synthesis process of Bis(2-chloroethyl)amine hydrochloride from diethanol amine. Factors like chloroform usage, material molar ratio, reaction temperature, and time have been studied to improve yield and process efficiency, indicating its industrial and pharmacological importance (Xiao Cui-ping, 2009).

Vilsmeier Reaction Synthesis

Another synthesis method involves the Vilsmeier reaction of diethanolamine with thionyl chloride and dimethyl formamide. The method's effectiveness is demonstrated by high conversion rates and yields, emphasizing the compound's chemical versatility and the interest in refining its production methods (Niu Rui-xia, 2011).

Industrial and Chemical Applications

Dielectric Constant Switching

The compound exhibits a sharp switching of its dielectric constant near room temperature, attributed to dynamic changes of the ammonium cation between states. This indicates its potential application in materials science and electronic devices (Xiu-Dan Shao et al., 2015).

Preparative and Handling Methods

Detailed methods for the preparation, purification, handling, and storage of bis-(2-chloroethyl)phosphoramidic dichloride (a derivative of Bis(2-chloroethyl)-1,1,2,2-D4-amine hcl) have been documented. The compound's reactive and sensitive nature necessitates careful handling, indicating its use in sensitive chemical reactions and the need for stringent safety protocols (Sieck & Hanson, 2003).

Safety and Hazards

Wirkmechanismus

Target of Action

Bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride, also known as mechlorethamine, is an alkylating drug . Its primary targets are DNA molecules, specifically the N7 nitrogen on the DNA base guanine . This interaction with DNA molecules plays a crucial role in its mechanism of action.

Mode of Action

Bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride works by binding to DNA, crosslinking two strands and preventing cell duplication . This binding to the DNA base guanine inhibits the normal functioning of the DNA molecule, thereby preventing the replication of cancer cells .

Biochemical Pathways

The compound’s interaction with DNA affects the normal biochemical pathways of cell replication. By crosslinking two strands of DNA, it prevents the DNA molecule from being separated for synthesis or transcription . This disruption in the normal cell replication process leads to the death of cancer cells.

Pharmacokinetics

It is known that the compound has a biological half-life of less than one minute This suggests that the compound is rapidly metabolized and excreted from the body

Result of Action

The result of the action of Bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride is the prevention of cell duplication, leading to the death of cancer cells . This makes the compound a potent antineoplastic agent, used in the treatment of various types of cancer including Hodgkin’s disease, lymphosarcoma, and chronic myelocytic or lymphocytic leukemia .

Action Environment

The action of Bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride can be influenced by various environmental factors. For instance, in the environment, similar compounds will slowly evaporate from surface water and soil into the air . . These environmental factors can influence the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

2-chloro-N-(2-chloroethyl)-1,1,2,2-tetradeuterioethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,3D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDZDFSUDFLGMX-HAFGEVJTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NCCCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)NCCCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-chloroethyl)-1,1,2,2-D4-amine hcl | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4S)-3-Acetylamino-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B566082.png)

![(3aR,4R,7aR)-4-[(S)-Hydroxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566084.png)

![(3aR,4R,7aR)-2-Methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566085.png)

![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B566088.png)

![2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566091.png)

![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)